molecular formula C5H10Tl B13398491 CID 133109950

CID 133109950

Cat. No.: B13398491
M. Wt: 274.52 g/mol
InChI Key: KBDPYFKQFPCULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, CID 133109950 may share metadata conventions with other compounds, such as CAS numbers, molecular weights, and applications in pharmacological or industrial contexts .

Properties

Molecular Formula

C5H10Tl

Molecular Weight

274.52 g/mol

InChI

InChI=1S/C5H10.Tl/c1-2-4-5-3-1;/h1-5H2;

InChI Key

KBDPYFKQFPCULW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.[Tl]

Origin of Product

United States

Preparation Methods

Cyclopentadienylthallium is typically prepared by the reaction of thallium (I) sulfate, sodium hydroxide, and cyclopentadiene :

Tl2SO4+2NaOH2TlOH+Na2SO4\text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 Tl2​SO4​+2NaOH→2TlOH+Na2​SO4​

TlOH+C5H6TlC5H5+H2O\text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} TlOH+C5​H6​→TlC5​H5​+H2​O

The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry . Another method involves the reaction of zero-valent thallium with cyclopentadiene .

Chemical Reactions Analysis

Cyclopentadienylthallium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thallium (III) compounds.

    Reduction: It can be reduced to thallium (I) compounds.

    Substitution: It can participate in substitution reactions to form various cyclopentadienyl derivatives.

Common reagents used in these reactions include oxidizing agents like oxygen or halogens, and reducing agents like hydrogen or lithium aluminum hydride. Major products formed from these reactions include thallium (III) cyclopentadienyl complexes and substituted cyclopentadienyl derivatives .

Scientific Research Applications

Cyclopentadienylthallium has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentadienylthallium involves its ability to act as a ligand, forming complexes with various metals. These complexes can participate in a range of chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons:

Table 1: Hypothetical Comparison of CID 133109950 with Structurally Similar Compounds

Property This compound* Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546)
Molecular Formula Unknown C₂₆H₄₅NO₇S C₃₂H₄₈O₈
Molecular Weight Unknown 535.7 g/mol 584.7 g/mol
Functional Groups Hypothesized Sulfonic acid, hydroxyl Macrocyclic lactone, hydroxyl
Biological Target Unknown Bile acid transporter Sodium-potassium ATPase inhibitor
Solubility (Log S) Unknown -3.5 (ESOL) -4.1 (Predicted)
Bioactivity Unknown Digestion, cholesterol regulation Cytotoxic, anti-cancer potential

*Note: Specific data for this compound is unavailable in the provided evidence.

Key Observations:

Structural Analogues: If this compound is a bile acid derivative (like CID 6675), its sulfonic acid groups may enhance solubility compared to nonpolar compounds like oscillatoxin derivatives . If it belongs to the oscillatoxin family (CID 101283546), macrocyclic lactone rings could confer rigidity and target specificity, as seen in ion pump inhibition .

Functional Overlaps :

  • Compounds like CID 6675 and CID 101283546 exhibit distinct biological roles despite sharing hydroxyl groups. This suggests that this compound’s bioactivity would depend on its unique substituents and stereochemistry.

Methodological Insights :

  • Comparative analyses often rely on techniques such as GC-MS (as used for CID fractions in ) and 3D structural overlays (as in ) to identify functional motifs and binding affinities .

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources explicitly describe this compound. Cross-referencing with PubChem or specialized databases (e.g., ChEMBL, CAS) is essential for accurate comparisons.
  • Generalizable Trends: Bioavailability: Compounds with high GI absorption (e.g., CID 57416287 in ) often feature low molecular weight (<500 Da) and moderate Log P values (~2–3) . Toxicity: Structural alerts like PAINS (pan-assay interference compounds) are critical to flagging reactive groups (e.g., quinones, nitro groups) that may invalidate this compound’s drug candidacy .

Q & A

Q. How can I apply qualitative research principles to study this compound’s societal impact?

  • Methodological Guidance :
  • Conduct thematic analysis of interviews or surveys with stakeholders (e.g., clinicians, patients). Use NVivo for coding and inter-rater reliability checks (κ > 0.8).
  • Address subjectivity by maintaining an audit trail of analytical decisions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.